N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
CAS No.: 477871-86-6
Cat. No.: VC7486129
Molecular Formula: C14H18N4O
Molecular Weight: 258.325
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477871-86-6 |
---|---|
Molecular Formula | C14H18N4O |
Molecular Weight | 258.325 |
IUPAC Name | N-butan-2-yl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
Standard InChI | InChI=1S/C14H18N4O/c1-4-10(2)17-14(19)12-8-18(9-15-12)13-7-5-6-11(3)16-13/h5-10H,4H2,1-3H3,(H,17,19) |
Standard InChI Key | JLLQSCQQLQRYIQ-UHFFFAOYSA-N |
SMILES | CCC(C)NC(=O)C1=CN(C=N1)C2=CC=CC(=N2)C |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is N-(butan-2-yl)-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide . Its molecular formula, C₁₄H₁₈N₄O , corresponds to a molecular weight of 292.33 g/mol . The structure features a sec-butyl group attached to the carboxamide nitrogen, a 6-methylpyridinyl moiety at the imidazole’s 1-position, and a carboxamide group at the 4-position of the imidazole ring (Fig. 1).
Table 1: Key Identifiers and Physical Properties
Property | Value | Source |
---|---|---|
CAS Number | 477871-86-6 | |
Molecular Formula | C₁₄H₁₈N₄O | |
Molecular Weight | 292.33 g/mol | |
SMILES | CCC(C)NC(=O)N1C=C(N=C1)C2=NC(=CC=C2)C | |
InChIKey | GOFWVPSSZBHFKW-UHFFFAOYSA-N |
Stereochemical and Conformational Features
The sec-butyl group introduces a chiral center at the butan-2-yl carbon, necessitating consideration of stereoisomerism in synthesis and bioactivity . The 3D conformer models from PubChem reveal a planar imidazole ring with the pyridinyl and carboxamide groups oriented orthogonally, potentially influencing intermolecular interactions.
Synthesis and Manufacturing
Industrial Production Status
The compound is listed as discontinued by suppliers such as CymitQuimica , suggesting challenges in scalability, regulatory compliance, or diminished commercial interest. Alternatives like GSK126 , a structurally related indazole-carboxamide, highlight the pharmaceutical industry’s shift toward more complex scaffolds.
Physicochemical and Spectroscopic Characterization
Spectral Data
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